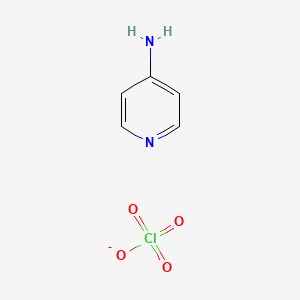![molecular formula C18H14FN3 B2736204 8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1030102-56-7](/img/structure/B2736204.png)
8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a chemical compound with the molecular formula C18H14FN3 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .
Molecular Structure Analysis
The molecular structure of “8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is complex, with a pyrazolo[4,3-c]quinoline core structure and an ethyl and a 4-fluorophenyl group attached to it . The exact structural details are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Fluorescent Dyes and Probes : Quinoline derivatives, including the pyrazolo[4,3-c]quinoline class, have been identified as efficient fluorophores. These compounds are widely used in biochemistry and medicine for studying various biological systems, such as DNA fluorophores. They are known for their sensitivity and selectivity, making them suitable for applications in fluorescence microscopy and cellular imaging (Aleksanyan & Hambardzumyan, 2013).
Photophysical and Electrochemical Properties : The introduction of fluorine atoms in quinoline molecules, like 8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, has been shown to modify properties such as fluorescence quantum efficiency, absorption band position, and basicity. These modifications make them suitable for applications in materials science, particularly in developing fluorescent dyes with increased resistance to proton donors (Szlachcic & Uchacz, 2018).
Structural and Optical Properties in Thin Films : The structural and optical properties of certain quinoline derivatives have been studied in the context of thin films. These compounds demonstrate potential in photovoltaic applications and could be used in the fabrication of organic-inorganic photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Potential Antimicrobial Agents : Some quinoline derivatives have shown potential as antimicrobial agents. Their structure has been explored for antibacterial and antifungal activities, indicating their relevance in pharmaceutical research (Holla et al., 2006).
Organic Light-Emitting Diodes (OLEDs) : Quinoline derivatives have been used as luminophores for electroluminescent devices. Their suitability for use in light-emitting devices has been explored, highlighting their potential in the field of electronic materials (and et al., 2001).
Zukünftige Richtungen
Quinoline derivatives have been extensively studied for their potential applications in various fields, including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Future research on “8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” could focus on exploring its potential applications in these areas.
Eigenschaften
IUPAC Name |
8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3/c1-2-11-3-8-16-14(9-11)18-15(10-20-16)17(21-22-18)12-4-6-13(19)7-5-12/h3-10H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOCHNFOSPGUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Aminophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2736122.png)




![N-[4-(difluoromethoxy)phenyl]-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2736130.png)
![Methyl 2-amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2736134.png)

![N-butan-2-yl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2736136.png)



![N-(4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2736142.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736143.png)